2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-2-4(6(10)11)5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCCXSJJYXCULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304318 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-69-6 | |

| Record name | 18529-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid chemical properties

An In-Depth Technical Guide to 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

Foreword

This technical guide offers a comprehensive exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to provide researchers, scientists, and professionals in the pharmaceutical industry with a detailed understanding of its core chemical properties, synthesis, and potential applications. This document moves beyond a simple recitation of facts, delving into the causality behind its chemical behavior and experimental methodologies, thereby providing actionable insights for laboratory applications.

Core Molecular Profile and Structure

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including several established drugs. The specific arrangement of the methyl, oxo, and carboxylic acid groups on this dihydropyrimidine core imparts a unique combination of chemical reactivity and potential for biological interactions.

1.1. Nomenclature and Identifiers

-

IUPAC Name : 2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid[1]

-

Synonyms : 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid, 2-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid[1]

-

CAS Number : 18529-69-6[1]

-

Molecular Formula : C₆H₆N₂O₃[1]

-

Molecular Weight : 154.12 g/mol [1]

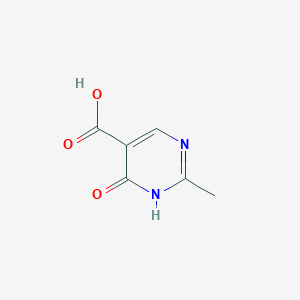

Caption: 2D structure of this compound.

1.2. Tautomerism: A Critical Property

A crucial aspect of the chemistry of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and this equilibrium can be influenced by factors such as solvent and pH.[2][3][4][5] The primary tautomeric equilibria for this molecule involve keto-enol and amide-imidic acid forms.

-

Keto-Enol Tautomerism : The 6-oxo group can tautomerize to a hydroxyl group (enol form), resulting in 2-methyl-6-hydroxy-pyrimidine-5-carboxylic acid. This enol form introduces an aromatic pyrimidine ring, which can be a significant stabilizing factor.[3]

-

Amide-Imidic Acid Tautomerism : The N-C=O system within the ring can also exhibit tautomerism, though the amide form is generally more stable.

The presence of these tautomers is critical as it dictates the molecule's hydrogen bonding capabilities, acidity, and how it interacts with biological targets like enzyme active sites.[6]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application in research and development.

2.1. Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | PubChem[1] |

| XLogP3-AA | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 78.8 Ų | PubChem[1] |

2.2. Spectroscopic Data Interpretation

-

¹H NMR :

-

A singlet for the methyl protons (CH₃) typically appears in the upfield region.

-

A downfield singlet or broad singlet corresponding to the proton on the pyrimidine ring.

-

Broad signals for the N-H protons of the dihydropyrimidine ring and the O-H proton of the carboxylic acid, which are exchangeable with D₂O.

-

-

¹³C NMR :

-

Signals for the two carbonyl carbons (C=O from the oxo group and the carboxylic acid) would be expected in the downfield region (e.g., >160 ppm).

-

Signals for the sp² hybridized carbons of the pyrimidine ring.

-

An upfield signal for the methyl carbon.

-

-

IR Spectroscopy :

-

A broad O-H stretch from the carboxylic acid.

-

N-H stretching bands in the 3100-3300 cm⁻¹ region.

-

Strong C=O stretching vibrations for both the ring carbonyl and the carboxylic acid carbonyl, likely appearing as two distinct bands.

-

-

Mass Spectrometry :

-

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

-

Characteristic fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the pyrimidine ring.

-

Synthesis and Chemical Reactivity

The synthesis of dihydropyrimidine derivatives is well-established in organic chemistry, often utilizing multicomponent reactions for efficiency.

3.1. Synthetic Pathways

A common approach for synthesizing the core structure of this compound and its esters is a variation of the Biginelli reaction.[10][11] This one-pot, three-component condensation typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or a urea derivative (in this case, acetamidine could be a precursor for the 2-methyl group).

Caption: Generalized workflow for the synthesis of the title compound.

3.2. Key Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol is adapted from a general procedure for Biginelli-type reactions.[10]

-

Reaction Setup : To a round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and acetamidine hydrochloride (1.1 mmol).

-

Solvent and Catalyst : Add a suitable solvent (e.g., ethanol) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, or Yb(OTf)₃). The choice of catalyst is crucial; Lewis acids are often employed to increase reaction rates and yields under milder conditions.

-

Reaction Execution : Stir the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification : The crude product is washed with cold water and ethanol to remove unreacted starting materials and catalyst. Recrystallization from a suitable solvent (e.g., ethanol or DMF) yields the pure dihydropyrimidine ester.

-

Hydrolysis : The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the final product.[12]

3.3. Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

-

Carboxylic Acid : Undergoes typical reactions such as esterification, amide formation, and reduction.[13] The carboxylate group is a key interaction point in many biological systems.[14]

-

Dihydropyrimidine Ring : The ring can be susceptible to oxidation (aromatization) to form the corresponding pyrimidine.[15] The N-H protons are acidic and can be deprotonated with a suitable base.

-

Oxo Group : The carbonyl group can participate in hydrogen bonding and may be a target for nucleophilic attack under certain conditions.

Applications in Drug Discovery

Derivatives of 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylic acid have shown significant promise in various therapeutic areas. The core structure serves as a versatile scaffold that can be modified to target different biological receptors.

4.1. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activators

Several studies have reported the design and synthesis of derivatives of this class as high-affinity ligands for PPARγ.[16][17] PPARγ is a key regulator of glucose and lipid metabolism, and its activators (like the thiazolidinedione class of drugs) are used to treat type 2 diabetes. The pyrimidone structure is investigated as a potential bioisosteric replacement for the thiazolidinedione headgroup, aiming for similar efficacy with an improved safety profile.[16][17]

4.2. Xanthine Oxidase Inhibitors

More recently, 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have been identified as potent inhibitors of xanthine oxidase.[14] This enzyme plays a crucial role in purine metabolism, and its overactivity leads to hyperuricemia and gout. These compounds are designed as analogues of existing drugs like febuxostat, with the dihydropyrimidine core interacting with key amino acid residues in the enzyme's active site, such as Glu802 and Arg880.[14]

Caption: Structure-Activity Relationship (SAR) concept for the scaffold.

Safety and Handling

Based on GHS classifications for this compound, it should be handled with appropriate care in a laboratory setting.[1]

-

Hazards :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions :

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

This compound is a heterocyclic compound with a rich chemical profile defined by its tautomeric nature, the reactivity of its functional groups, and its potential as a core scaffold in medicinal chemistry. Its utility as a building block for developing novel PPARγ activators and xanthine oxidase inhibitors highlights its importance. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this promising molecule in the design and development of new therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.

- National Institutes of Health. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.

- MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

- PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators.

- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- ResearchGate. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators.

- Semantic Scholar. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids.

- National Institutes of Health. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products.

- ResearchGate. (2021). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile.

- PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. National Center for Biotechnology Information.

- International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.

- PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate.

- ScienceOpen. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Michigan State University. (n.d.). Carboxylic Acid Reactivity. Department of Chemistry.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.

- The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube.

- SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - 1H NMR.

- Leah4sci. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube.

- SpectraBase. (n.d.). 2-Oxo-2H-pyran-6-carboxylic acid - 13C NMR.

Sources

- 1. This compound | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]

- 13. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 18529-69-6), a heterocyclic compound of interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in drug discovery, with some demonstrating potential as high-affinity ligands for targets like peroxisome proliferator-activated receptor gamma (PPARγ)[1][2]. Understanding the fundamental physicochemical characteristics—such as acidity (pKa), solubility, and melting point—is a prerequisite for advancing any compound through the development pipeline. This document synthesizes theoretical data with detailed, field-proven experimental protocols for the accurate determination of these properties, offering researchers a self-validating framework for characterization.

Introduction to the Molecule

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds integral to numerous biological processes and pharmaceutical agents. Its structure incorporates several key functional groups that dictate its chemical behavior and potential for molecular interactions: a carboxylic acid moiety, a methyl group, and an amide within the pyrimidine ring. The interplay of these groups governs the molecule's solubility, ionization state, and thermal stability, which are critical parameters influencing its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

A crucial structural feature of this molecule is its capacity for keto-enol tautomerism. The "6-oxo" form (a lactam) can exist in equilibrium with its "6-hydroxy" tautomer (a lactim). This dynamic equilibrium can significantly influence the molecule's hydrogen bonding capabilities, aromaticity, and reactivity.

Core Molecular and Structural Properties

The fundamental identity of the compound is established by its structure and associated identifiers. This data, primarily sourced from computational databases, provides the theoretical basis for experimental investigation.

| Property | Value | Source |

| IUPAC Name | 2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | PubChem[3] |

| CAS Number | 18529-69-6 | PubChem[3] |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[3] |

| Molecular Weight | 154.12 g/mol | PubChem[3] |

| Canonical SMILES | CC1=NC=C(C(=O)N1)C(=O)O | PubChem[3] |

| Computed XLogP3-AA | -0.4 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

The computed XLogP3-AA value of -0.4 suggests that the molecule is hydrophilic, a property primarily driven by the carboxylic acid and the polar pyrimidine core.

Key Physicochemical Parameters: A Deeper Dive

Acidity (pKa)

The pKa is a measure of a molecule's acidity in solution. For this compound, there are two primary acidic protons: the carboxylic acid proton and the N-H proton on the pyrimidine ring.

-

Carboxylic Acid pKa: Carboxylic acids typically have pKa values in the range of 2 to 5[4]. The electron-withdrawing nature of the adjacent pyrimidine ring is expected to stabilize the carboxylate anion, resulting in a pKa towards the lower end of this range.

-

Pyrimidine N-H pKa: The amide-like proton on the ring will be significantly less acidic, with a much higher pKa value.

Accurate pKa determination is vital, as the ionization state of a drug molecule at physiological pH (~7.4) dictates its solubility, membrane permeability, and interaction with biological targets.

Aqueous Solubility

Aqueous solubility is a critical property for drug efficacy, as a compound must dissolve to be absorbed and exert its therapeutic effect.[5] Low aqueous solubility can lead to unreliable results in in vitro assays and poor bioavailability in vivo.[6][7] The structure of this compound, with its multiple hydrogen bond donors and acceptors and a low computed LogP, suggests good intrinsic aqueous solubility.[3] However, this must be confirmed experimentally, as factors like crystal lattice energy can significantly impact the dissolution of the solid form.

Melting Point (Tm)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp, well-defined melting peak, as measured by techniques like Differential Scanning Calorimetry (DSC), typically signifies a highly pure crystalline substance. DSC is a powerful tool for this analysis as it measures the heat flow associated with thermal transitions.[8][9]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step methodologies for the experimental determination of the core physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[10] It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong base, in this case) is added. The pKa corresponds to the pH at which the acidic form and its conjugate base are present in equal concentrations, which occurs at the half-equivalence point of the titration curve.[10]

Methodology:

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~50 mL of deionized, CO₂-free water. Gentle warming may be used if necessary, followed by cooling to a constant temperature (e.g., 25°C).

-

-

Instrumentation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Place the pH electrode and a temperature probe into the sample solution.

-

Use a calibrated burette filled with a standardized solution of 0.1 M NaOH.

-

-

Titration:

-

Begin stirring the solution gently.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has risen significantly past the expected equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point(s)—the point of maximum slope—by calculating the first derivative of the curve (ΔpH/ΔV).

-

The volume at the half-equivalence point is exactly half the volume of the equivalence point.

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence volume.

-

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[11] This technique ensures that the solution is truly saturated by allowing sufficient time for the dissolution process to reach equilibrium with an excess of the solid compound.[5] Quantification is then performed on the saturated solution using a sensitive analytical technique like UV-Vis spectrophotometry, which relies on the Beer-Lambert law.[12]

Methodology:

-

Preparation of Standard Curve:

-

Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

-

Create a series of dilutions from the stock solution in the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Measure the UV absorbance of each standard at its wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration to generate a linear calibration curve.[13]

-

-

Equilibration:

-

Add an excess amount of the solid compound to several vials containing a known volume of the desired aqueous buffer (e.g., pH 7.4). "Excess" means enough solid remains undissolved at the end.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[11]

-

-

Sample Processing:

-

After incubation, remove the vials and allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the solid by either high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid measuring suspended particles.[6]

-

-

Quantification:

-

Dilute the clear filtrate/supernatant as necessary to fall within the linear range of the standard curve.

-

Measure the UV absorbance of the diluted sample at λ_max.

-

Use the equation from the standard curve to calculate the concentration of the compound in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility concentration.

-

Protocol for Melting Point Determination via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[14] When a sample melts, it absorbs energy (an endothermic process) without changing its temperature.[14] DSC precisely measures this energy absorption, which appears as a peak on a thermogram. The onset temperature of this peak is taken as the melting point.[15]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-15 mg of the dry, powdered compound into a hermetic aluminum DSC pan.[15]

-

Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

-

-

Instrumentation:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 20 cm³/min) to prevent oxidation.[15]

-

-

Thermal Program:

-

Erase Thermal History: Perform an initial heat/cool/heat cycle to remove any effects from the sample's previous processing. A typical cycle would be heating to ~20°C above the expected melting point, cooling back to a baseline temperature, and then reheating.[15]

-

Data Acquisition: Heat the sample at a controlled, linear rate (e.g., 10°C/min) through its melting transition. Record the differential heat flow versus temperature.

-

-

Data Analysis:

-

The output is a thermogram showing heat flow as a function of temperature.

-

The melting event will appear as an endothermic peak (a dip in the heat flow curve).

-

The melting point (Tm) is determined by the instrument's software as the extrapolated onset temperature of the melting peak.[15]

-

The area under the peak is proportional to the heat of fusion (ΔH_fus).

-

Sources

- 1. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. web.williams.edu [web.williams.edu]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid IUPAC name and CAS number

An In-depth Technical Guide to 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name and CAS number, and explores its physicochemical properties. Furthermore, this guide delves into the synthetic methodologies for this class of compounds, its critical role as a molecular scaffold in designing targeted therapeutics, and its applications as a modulator of key biological targets such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Xanthine Oxidase (XO). The content is structured to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the field of drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. This compound is a pyrimidine derivative characterized by a methyl group at the C2 position, an oxo group at C6, and a carboxylic acid at the C5 position.

-

IUPAC Name: 2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid[1]

-

Molecular Formula: C₆H₆N₂O₃[1]

-

Synonyms: 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid, 2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid[1]

The structure of this molecule is depicted below:

Caption: Chemical structure of this compound.

A summary of its key computed physicochemical properties is provided in the table below, offering insights into its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | [1] |

| XLogP3-AA | -0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 78.8 Ų | [1] |

| Exact Mass | 154.03784206 Da | [1] |

Synthesis Methodologies

The synthesis of 2-substituted pyrimidine-5-carboxylic esters and their corresponding acids is a well-established field, driven by their utility as pharmaceutical intermediates. A general and effective method involves the condensation of amidinium salts with a three-carbon building block.[3] For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to yield the desired 2-substituted pyrimidine-5-carboxylic esters, which can then be hydrolyzed to the carboxylic acid.[3]

Another versatile approach involves a multi-step sequence starting from readily available materials like itaconic acid. This pathway typically includes transformations to create a suitable acyclic precursor, followed by cyclization with an amidine (such as acetamidine for the 2-methyl derivative) and subsequent hydrolysis of the resulting ester to furnish the target carboxylic acid.[4]

Caption: Generalized workflow for the synthesis of the target pyrimidine carboxylic acid.

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its rigid framework and hydrogen bonding capabilities make it an excellent starting point for designing inhibitors and modulators of various biological targets.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activators

Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid have been designed and synthesized as high-affinity ligands for PPARγ.[5][6] This nuclear receptor is the primary target for the thiazolidinedione (TZD) class of antidiabetic drugs. The pyrimidone core serves as a bioisosteric replacement for the TZD headgroup, aiming to achieve comparable or improved efficacy in glucose regulation while potentially mitigating side effects associated with TZDs.[5][6] The carboxylic acid moiety is crucial for interacting with key residues within the ligand-binding domain of the receptor.

Xanthine Oxidase (XO) Inhibitors

More recently, this pyrimidine scaffold has been explored for the development of potent Xanthine Oxidase (XO) inhibitors.[7] XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have been reported as highly active XO inhibitors, with some analogues showing superior activity to existing drugs like febuxostat.[7] Molecular modeling studies indicate that the carboxylic acid group forms critical hydrogen bonds with residues such as Arg880 and Thr1010 in the XO active site, while the substituted pyrimidine ring engages in hydrophobic and π-π stacking interactions.[7]

Caption: The core scaffold as a precursor for diverse therapeutic applications.

Exemplar Experimental Protocol: Synthesis

The following protocol is an illustrative example of a cyclocondensation reaction to form the pyrimidine core, based on general principles found in the literature.[3][4]

Objective: To synthesize Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate.

Materials:

-

Ethyl 2-acetyl-3-ethoxyacrylate

-

Acetamidine hydrochloride

-

Sodium ethoxide (21% solution in ethanol)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to form the free base.

-

Addition of Synthon: Add ethyl 2-acetyl-3-ethoxyacrylate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the product. If necessary, acidify the mixture carefully with 1 M HCl to a pH of ~6-7 to facilitate precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the ethyl ester intermediate.

-

Hydrolysis (Next Step): The resulting ester can be subsequently hydrolyzed to the target carboxylic acid using standard aqueous base (e.g., NaOH or LiOH) followed by acidic work-up.

Self-Validation: The identity and purity of the synthesized ester should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the hydrolysis step. The disappearance of the ester signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum would validate the final hydrolysis step.

Conclusion

This compound is a compound of considerable scientific and pharmaceutical importance. Its well-defined chemical properties, accessible synthetic routes, and proven utility as a versatile scaffold for high-value therapeutic targets like PPARγ and Xanthine Oxidase underscore its role in modern drug discovery. This guide provides a foundational understanding of its chemistry and applications, serving as a valuable resource for professionals dedicated to advancing therapeutic innovation. The continued exploration of this pyrimidine core is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

- PubChem. This compound | C6H6N2O3. [Link]

- Bhat, B. A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-8. [Link]

- Krajnc, A., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(9), 10896-10911. [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

- ResearchGate.

- Chen, Y., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by Integrated Modeling Studies. International Journal of Molecular Sciences, 22(15), 8122. [Link]

Sources

- 1. This compound | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility and Stability of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: A Comprehensive Evaluation for Drug Discovery and Development

An In-Depth Technical Guide:

Abstract

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in nucleic acids and a wide array of therapeutic agents.[1] The successful progression of any such compound from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation, shelf-life, and ultimately, safety and efficacy.[1] This guide, written from the perspective of a Senior Application Scientist, provides a detailed examination of the theoretical principles and practical methodologies for assessing the solubility and stability of this compound. It offers not just protocols, but the scientific rationale behind experimental design, ensuring a robust and reliable characterization essential for researchers, scientists, and drug development professionals.

Physicochemical Profile of the Core Moiety

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters provide the initial clues to its behavior in various environments.

| Property | Value | Source |

| IUPAC Name | 2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| CAS Number | 18529-69-6 | [2] |

| Calculated LogP | -0.4 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Predicted pKa | 3.08 ± 0.10 (most acidic, carboxylic acid) | [3] |

Solubility Assessment: Beyond a Single Number

Solubility is not a static value but a dynamic property influenced by the compound's structure and the nature of the solvent system. For an ionizable molecule like this compound, pH is the most critical factor governing aqueous solubility. The molecule possesses a carboxylic acid group, which is deprotonated at physiological pH, and a weakly basic pyrimidine ring. This dual nature dictates its solubility profile.

Expert Insights: The "Why" Behind Solubility Choices

In early drug discovery, a solubility target of greater than 60 µg/mL is often considered a good starting point.[1] We distinguish between two key types of solubility measurements, each serving a different purpose:

-

Thermodynamic Solubility: This represents the true equilibrium solubility and is the gold standard for characterizing a compound. It is measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-48 hours). This value is crucial for biopharmaceutical classification (BCS) and for developing formulations.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It reflects the solubility of the fastest precipitating form and is highly amenable to high-throughput screening (HTS) to quickly flag compounds with potential solubility liabilities.[1]

Predicted Solubility Profile

Based on the structure and data from analogous pyrimidine carboxylic acids, a general solubility profile can be predicted. High solubility is expected in polar aprotic solvents like DMSO and DMF.[3][4] Aqueous solubility will be highly pH-dependent, increasing significantly as the pH rises above the pKa of the carboxylic acid group, leading to the formation of the more soluble carboxylate salt.

| Solvent/Medium | Predicted Solubility | Rationale |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate to High (~1 mg/mL) | The carboxylic acid is deprotonated, forming the soluble carboxylate anion. Analogous compounds show good solubility in PBS.[4] |

| Aqueous Buffer, pH 2.0 | Low | The carboxylic acid is fully protonated, reducing its polarity and interaction with water. |

| Dimethyl Sulfoxide (DMSO) | High (>20 mg/mL) | A powerful polar aprotic solvent capable of disrupting the crystal lattice and forming strong hydrogen bonds.[4] |

| Ethanol | Low to Moderate | A polar protic solvent, but generally less effective than DMSO for this class of compounds.[4] |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed as a self-validating system. The extended equilibration time and the presence of undissolved solid ensure that a true equilibrium is reached and measured.

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4) in a glass vial. Expertise & Experience: The key is "excess"; visually confirming that solid material remains at the end of the experiment is a critical validation step.[1]

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter. Trustworthiness: This step is crucial to remove any undissolved microparticles that would falsely inflate the measured solubility.

-

Quantification (HPLC-UV):

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Create a calibration curve by making serial dilutions of the stock solution in a mixture that mimics the final sample matrix (e.g., 50:50 acetonitrile:PBS).[1]

-

Dilute the clarified supernatant from Step 3 into the same diluent used for the calibration curve.

-

Analyze the standards and the sample by HPLC-UV, monitoring at a relevant wavelength (e.g., λmax ~246 nm for similar structures).[3]

-

Calculate the concentration in the supernatant by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.

-

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Uncovering Potential Liabilities

Stability studies are essential to identify conditions that could compromise the compound's integrity. Forced degradation (or stress testing) is a systematic process where the compound is exposed to harsh conditions, exceeding those expected during storage, to accelerate degradation.[5] The goal is to understand the degradation pathways and to develop a stability-indicating analytical method.[5]

Expert Insights: Designing a Robust Forced Degradation Study

A successful forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API). This provides enough degradation to identify products without destroying the sample. The choice of a stability-indicating method, typically HPLC with a Photodiode Array (PDA) detector, is non-negotiable. This method must be able to separate the parent compound from all significant degradation products, and the PDA detector helps ensure the purity of the parent peak.

Potential degradation pathways for this compound include:

-

Hydrolysis: The lactam (cyclic amide) bond within the pyrimidine ring may be susceptible to cleavage under strong acid or base conditions.[6][7]

-

Decarboxylation: While often requiring high heat, some heterocyclic carboxylic acids can decarboxylate under acidic conditions.[8]

-

Photodegradation: Pyrimidine rings are known chromophores that absorb UV light. This energy can lead to reactions like the formation of cyclobutane dimers or other photoproducts.[9][10]

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive stress testing study. A control sample (un-stressed, stored at 5°C in the dark) should be analyzed alongside all stressed samples.

-

Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Take samples at 2, 6, 24, and 48 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (25°C). Take samples at 1, 4, and 8 hours. Expertise & Experience: Basic hydrolysis is often much faster than acidic hydrolysis for lactams, hence the milder conditions.

-

Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature (25°C), protected from light. Take samples at 2, 6, and 24 hours.

-

Thermal Degradation: Expose the solid powder to 105°C in a calibrated oven for 72 hours. Dissolve and analyze.

-

Photostability: Expose a solution (~0.1 mg/mL) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A parallel control sample should be wrapped in aluminum foil.

-

-

Sample Quenching: At each time point, withdraw an aliquot of the stressed solution and immediately quench the reaction to prevent further degradation before analysis. For acid/base samples, this involves neutralization. For all samples, dilution in the mobile phase and storage at low temperature (4°C) is effective.

-

Analysis (Stability-Indicating HPLC-PDA Method):

-

Analyze all stressed, control, and blank (stressor only) samples using an HPLC system with a PDA detector.

-

System Suitability: The method must demonstrate adequate resolution between the parent peak and all degradation products.

-

Peak Purity: Use the PDA software to assess the peak purity of the parent compound in all stressed samples to confirm that no degradants are co-eluting.

-

Mass Balance: Calculate the mass balance to account for all the material. A good mass balance (95-105%) provides confidence that all major degradation products are being detected.

-

Predicted Stability Profile

| Stress Condition | Predicted Outcome | Rationale |

| 0.1 M HCl, 60°C | Minor to Moderate Degradation | Potential for slow hydrolysis of the lactam bond. |

| 0.1 M NaOH, 25°C | Moderate to Significant Degradation | Base-catalyzed hydrolysis of the lactam is expected to be a primary degradation pathway.[6] |

| 3% H₂O₂, 25°C | Likely Stable | The structure lacks easily oxidizable functional groups. |

| Heat (105°C, solid) | Likely Stable | Heterocyclic structures of this type are often thermally robust. |

| Light (ICH Q1B) | Potential for Degradation | The pyrimidine ring is a chromophore and is susceptible to photolytic decomposition.[10] |

Visualization: Potential Degradation Pathwaysdot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. biomedres.us [biomedres.us]

- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Introduction: Elucidating a Key Heterocyclic Scaffold

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a member of the pyrimidine family, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1][2] The pyrimidine ring is a core component of nucleobases and, as such, derivatives of this scaffold are frequently investigated for a wide range of biological activities, including roles as xanthine oxidase inhibitors and PPARγ activators.[1][2] Accurate structural characterization is the bedrock of understanding its chemical behavior and potential as a therapeutic agent or synthetic intermediate.[3]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles, offering a framework for the unambiguous identification and characterization of this molecule.

Chemical Structure and Properties:

-

Molecular Formula: C₆H₆N₂O₃[4]

-

Molecular Weight: 154.12 g/mol [4]

-

IUPAC Name: 2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C nuclei, a complete connectivity map can be established. The analysis of this molecule is particularly interesting due to the presence of labile protons and potential tautomeric forms.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative count of the different types of non-exchangeable protons and insight into their neighboring environments. For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal, as it minimizes the exchange rate of the acidic N-H and O-H protons, allowing for their observation.

Expected ¹H NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

|---|---|---|---|---|

| ~12.0 - 13.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and extensive hydrogen bonding. Its signal is typically very broad.[6] |

| ~11.0 - 12.5 | Broad Singlet | 1H | -NH- | The amide-like proton on the pyrimidine ring is also significantly deshielded and often broadened by quadrupolar coupling with the adjacent nitrogen and by hydrogen bonding. |

| ~8.0 - 8.5 | Singlet | 1H | C4-H | This vinylic proton is deshielded by the adjacent C=O group and the aromatic nature of the pyrimidine ring, causing it to appear far downfield. |

| ~2.3 - 2.5 | Singlet | 3H | -CH₃ | The methyl protons are attached to an sp² carbon (C2) that is part of the electron-deficient pyrimidine system, resulting in a downfield shift compared to a simple alkyl methyl group. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The influence of electronegative atoms (N, O) and carbonyl groups results in a wide dispersion of signals.

Expected ¹³C NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

|---|---|---|

| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the characteristic range for this functional group.[6][7] |

| ~160 - 165 | C6 (=O) | The pyrimidine ring's carbonyl carbon (amide/lactone) is also highly deshielded, typically found in this region.[8] |

| ~150 - 155 | C2 (-CH₃) | This carbon is attached to two nitrogen atoms, causing a substantial downfield shift. |

| ~145 - 150 | C4 (-H) | As an sp² carbon adjacent to a carbonyl group and a nitrogen atom, it is expected to be significantly deshielded. |

| ~105 - 115 | C5 (-COOH) | This sp² carbon is shielded relative to the other ring carbons that are directly attached to heteroatoms. |

| ~18 - 22 | -CH₃ | The methyl carbon appears in the typical upfield aliphatic region.[8] |

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the labile -NH and -COOH protons, which would otherwise exchange with deuterium in solvents like D₂O or CD₃OD.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape, using the solvent lock signal (DMSO-d₆ at ~2.50 ppm for ¹H) as a reference.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of ~16 ppm, a 30-degree pulse angle, and a relaxation delay of 2-5 seconds are typical starting parameters.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. For this compound, the spectrum is dominated by absorptions from the O-H, N-H, C=O, and C=C/C=N bonds.

Interpretation of Key IR Absorption Bands

The presence of strong hydrogen bonding in the solid state will significantly influence the spectrum, particularly the stretching frequencies of the O-H and N-H groups.[6][9]

Expected IR Absorption Bands (Solid Phase, KBr or ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Characteristics |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption band, characteristic of a hydrogen-bonded carboxylic acid dimer.[6][9] |

| 3200 - 3050 | N-H Stretch | Amide (Ring) | A medium to strong peak, often appearing on the shoulder of the broad O-H band. |

| ~3000 | C-H Stretch | Aromatic/Vinylic | Weak to medium absorption just above 3000 cm⁻¹. |

| ~2950 | C-H Stretch | Aliphatic (Methyl) | Weak to medium absorption just below 3000 cm⁻¹. |

| ~1720 - 1690 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption. Its position indicates conjugation and hydrogen bonding.[10] |

| ~1680 - 1650 | C=O Stretch | Amide (Ring) | A very strong and distinct carbonyl absorption, characteristic of the 6-oxo group. |

| 1640 - 1550 | C=C & C=N Stretch | Pyrimidine Ring | One or more strong to medium bands from the stretching of the double bonds within the heterocyclic ring. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | A strong band associated with the carbon-oxygen single bond stretch.[9] |

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization:

-

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. This soft ionization technique is excellent for observing the protonated molecule [M+H]⁺ (m/z 155.0451) or deprotonated molecule [M-H]⁻ (m/z 153.0295) with minimal fragmentation.

-

Electron Impact (EI): Introduce the sample via a direct insertion probe for analysis of the molecular ion and its fragmentation pattern.

-

-

Analysis: Acquire data using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain exact mass measurements.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the definitive structural elucidation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and hydrogen bonding, and mass spectrometry validates the molecular weight and elemental composition while offering insights into structural stability. The data and protocols outlined in this guide serve as an authoritative reference for researchers working with this important heterocyclic compound.

References

- The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. Methyl 2-amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carboxylate. National Center for Biotechnology Information.

- University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- PubChem. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.

- Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate.

- ResearchGate. (2000). Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations.

- ResearchGate. (2008). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators.

- University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Semantic Scholar. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids.

- Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

- Světlík, J., et al. (2009). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(2).

- National Institutes of Health. (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- University of Puget Sound. 13-C NMR Chemical Shift Table.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Derivatives: A Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, the 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical entity, delineating its synthesis, and comprehensively reviewing its anticancer, antimicrobial, and antiviral properties. We will delve into the mechanistic underpinnings of its therapeutic actions, explore structure-activity relationships, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic aromatic compound that plays a crucial role in numerous biological processes. It is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents.[1] The this compound scaffold, a specific class of dihydropyrimidines (DHPMs), has garnered significant attention due to its synthetic accessibility and diverse pharmacological profile. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and virology.[2][3][4]

Synthesis: The Biginelli Reaction as a Gateway

The most prominent and efficient method for the synthesis of the this compound core and its derivatives is the Biginelli reaction . This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[5][6] The reaction's simplicity, operational ease, and the ability to generate molecular diversity make it a powerful tool in medicinal chemistry.

General Reaction Mechanism

The Biginelli reaction mechanism is believed to proceed through a series of acid-catalyzed steps. Initially, the aldehyde condenses with urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine. The final step involves cyclization through the loss of a water molecule to afford the dihydropyrimidine ring.[5]

Sources

- 1. biomedres.us [biomedres.us]

- 2. ijpcbs.com [ijpcbs.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Versatility of the 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Scaffold

This guide provides a detailed exploration of the molecular mechanisms associated with the 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core structure. Rather than possessing a single, inherent mechanism of action, this pyrimidine derivative serves as a versatile scaffold in medicinal chemistry. Its biological activity is profoundly influenced by the nature and positioning of various substituents. We will dissect the mechanisms of action of several key derivatives, offering insights for researchers and professionals in drug development.

Introduction to the Dihydropyrimidine Core

The this compound moiety is a heterocyclic compound that has garnered significant interest in pharmaceutical research. Its structural rigidity, coupled with the presence of multiple sites for functionalization, makes it an attractive starting point for the design of targeted therapeutic agents. The core structure's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows its derivatives to bind to a wide array of biological targets.

Xanthine Oxidase Inhibition: A Key Mechanism for Hyperuricemia Treatment

A prominent class of derivatives of the this compound scaffold has been identified as potent inhibitors of xanthine oxidase (XO). XO is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition underlying gout.

Derivatives such as 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have demonstrated significant XO inhibitory potency, with some compounds exhibiting IC50 values comparable to the clinically used drug, febuxostat.[1] Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, indicating that they bind to both the free enzyme and the enzyme-substrate complex.[1] Molecular docking and structure-activity relationship (SAR) studies suggest that the carboxylic acid group on the pyrimidine ring is a key pharmacophore, likely forming critical interactions within the active site of xanthine oxidase.[2]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Reagents and Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compounds (derivatives of this compound)

-

Allopurinol or Febuxostat (positive control)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound at various concentrations.

-

Initiate the reaction by adding xanthine oxidase to each well.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for 10-15 minutes at 25°C.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Visualizing the Inhibition Pathway

Caption: Inhibition of Xanthine Oxidase by Pyrimidine Derivatives.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: A Target for Type 2 Diabetes

Another important mechanistic pathway for derivatives of this scaffold is the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.

Novel series of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives have been designed and synthesized as high-affinity ligands for PPARγ.[3][4] These compounds have shown promise as potential substitutes for the 2,4-thiazolidinedione head group found in current antidiabetic drugs.[3][4] Molecular docking studies have been employed to understand the binding mechanism of these pyrimidine derivatives within the ligand-binding domain of PPARγ.[3]

Experimental Workflow: PPARγ Activation Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of the test pyrimidine derivatives for 24 hours. Rosiglitazone or pioglitazone can be used as a positive control.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

-

Data Analysis:

-

Calculate the fold activation of PPARγ for each compound concentration relative to the vehicle control.

-

Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.

-

PPARγ Signaling Pathway

Caption: PPARγ Activation by Pyrimidine Derivatives.

Dihydrofolate Reductase (DHFR) Inhibition: A Strategy for Antimicrobial Agents

The dihydropyrimidine scaffold has also been explored for its potential as an inhibitor of dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Inhibition of DHFR disrupts DNA synthesis and cell growth, making it an effective target for antimicrobial and anticancer drugs.

Specifically, methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives have been designed as potential DHFR inhibitors.[5] These compounds have demonstrated promising activity against both gram-positive and gram-negative bacteria, suggesting their potential as broad-spectrum antibacterial agents.[5]

Other Potential Mechanisms and Future Directions

The versatility of the this compound scaffold extends to other biological targets. For instance, certain derivatives have been investigated for their antioxidant properties and as inhibitors of dihydroorotase, another key enzyme in pyrimidine biosynthesis.[6][7]

Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing computational methods to design more potent and selective inhibitors for specific targets.

-

Combinatorial Chemistry: Synthesizing large libraries of derivatives to explore a wider range of biological activities.

-

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

Summary of Biological Activities of Dihydropyrimidine Derivatives

| Derivative Class | Target Enzyme/Receptor | Therapeutic Area |

| 2-Aryl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids | Xanthine Oxidase | Gout, Hyperuricemia |

| 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids | PPARγ | Type 2 Diabetes |

| 2-(Pyrazol-4-ylthio)-tetrahydropyrimidine-5-carboxylates | Dihydrofolate Reductase (DHFR) | Infectious Diseases |

| 4-Mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide analogs | Dihydroorotase | Metabolic Disorders |

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. Its mechanism of action is not singular but is rather defined by the specific substitutions made to the core structure. By understanding the structure-activity relationships and the specific molecular interactions of these derivatives with their respective targets, researchers can continue to develop novel and effective therapeutic agents for a range of diseases.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Li, L., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111574.

- Bhat, M. A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618.

- Bhat, M. A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-8.

- Shaikh, K. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S2), 1044-1057.

- Amerigo Scientific. (n.d.). 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

- Zhai, N., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. International Journal of Molecular Sciences, 22(15), 8122.

- Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate.

- El-Gaby, M. S. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2938.

- Mohideen, M. N., et al. (2009). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131.

- Košmrlj, J., et al. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 15(4), 2349-2364.

- Fassihi, A., et al. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian journal of pharmaceutical research : IJPR, 11(3), 817-24.

- Miller, M. J., et al. (1995). Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase. Journal of medicinal chemistry, 38(1), 157-62.

- Arshad, M., et al. (2009). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2818.

- International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.

Sources

- 1. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]